C12 Nbd-sphingosine, beta-D-lactosyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

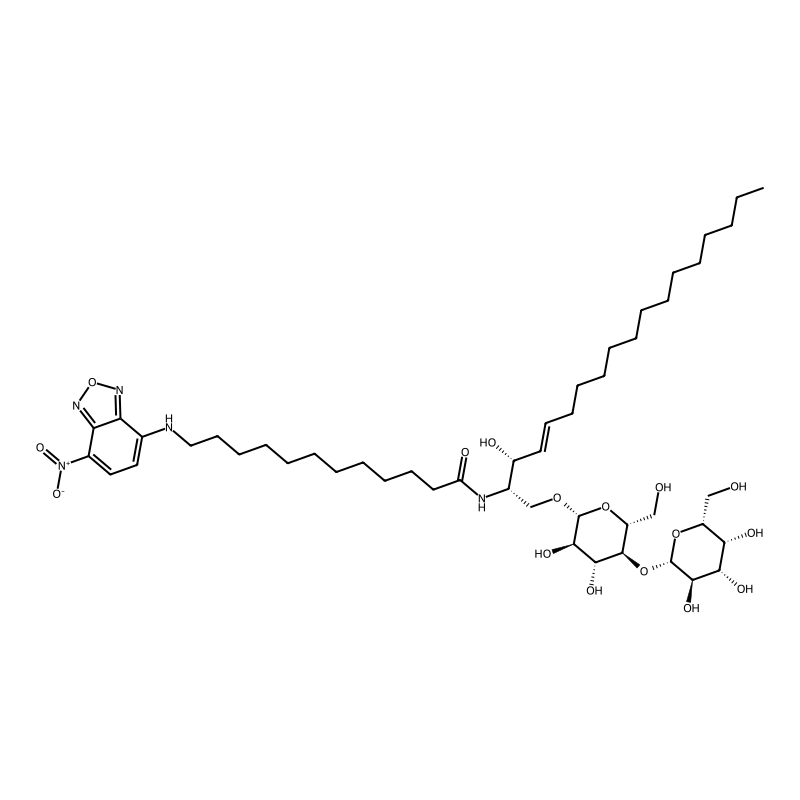

C12 Nbd-sphingosine, beta-D-lactosyl is a specialized sphingolipid compound that plays a crucial role in cellular functions and signaling pathways. Characterized by its unique molecular structure, it consists of a sphingosine backbone with a lactosyl group. The empirical formula of this compound is C42H69N5O16, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. As a fluorescently labeled fatty acid sphingolipid membrane probe, it is utilized extensively in biochemical research to study membrane dynamics and cellular processes.

- C12 Nbd-sphingosine, beta-D-lactosyl acts as a fluorescent probe for lactosylceramides.

- Due to its structural similarity to natural lactosylceramide, it can incorporate into cellular membranes and mimic the behavior of endogenous lactosylceramide [].

- The NBD group allows researchers to monitor the trafficking, localization, and metabolism of lactosylceramides within cells using fluorescence microscopy techniques [, ].

- Information on the specific hazards associated with C12 Nbd-sphingosine, beta-D-lactosyl is limited.

- As with most organic compounds, it is advisable to handle it with care following general laboratory safety protocols for potentially hazardous materials.

Please Note:

- The lack of specific data on some aspects (synthesis, properties, hazards) highlights the need for further research on C12 Nbd-sphingosine, beta-D-lactosyl.

Sphingolipid Research

C12 NBD-Sphingosine, beta-D-Lactosyl belongs to a class of molecules called fluorescent sphingolipids. Sphingolipids are a type of lipid found in cell membranes. C12 NBD-Sphingosine, beta-D-Lactosyl incorporates a fluorescent tag (NBD) onto a natural sphingolipid (sphingosine) with an attached lactose sugar group (beta-D-lactosyl). This fluorescent tag allows researchers to track the movement and localization of these sphingolipids within cells using microscopy techniques [].

Studies have employed C12 NBD-Sphingosine, beta-D-Lactosyl to investigate various aspects of sphingolipid biology, including:

- Sphingolipid trafficking: By monitoring the fluorescence of C12 NBD-Sphingosine, beta-D-Lactosyl, researchers can visualize how sphingolipids are transported within cells and between different cellular compartments [].

- Sphingolipid-protein interactions: The molecule can be used to identify proteins that interact with sphingolipids by observing colocalization of the fluorescent tag with specific proteins using immunofluorescence techniques [].

Glycosphingolipid Research

The beta-D-lactosyl sugar group on C12 NBD-Sphingosine, beta-D-Lactosyl makes it a useful tool for studying a specific class of sphingolipids called glycosphingolipids. Glycosphingolipids have sugar moieties attached to their ceramide backbone and are found on the outer surface of the cell membrane. C12 NBD-Sphingosine, beta-D-Lactosyl can be used to:

- Investigate the role of glycosphingolipids in cell signaling: Certain glycosphingolipids are involved in cell signaling pathways. By studying the localization and movement of C12 NBD-Sphingosine, beta-D-Lactosyl, researchers can gain insights into how these processes are regulated [].

- Understand the interaction of glycosphingolipids with pathogens: Some pathogens recognize and bind to specific glycosphingolipids on the cell surface. C12 NBD-Sphingosine, beta-D-Lactosyl can be used to study these interactions and develop new therapeutic strategies [].

- Oxidation: This reaction often involves the conversion of alcohol groups into carbonyl groups.

- Reduction: It can also be reduced to form alcohols from ketones or aldehydes.

- Substitution: The compound may participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

These reactions are critical for modifying the compound for various applications in research and industry.

The biological activity of C12 Nbd-sphingosine, beta-D-lactosyl is significant in several physiological processes. It has been shown to activate ceramidase and ceramide kinase pathways, which are vital for sphingolipid metabolism. Research indicates that it enhances the production of ceramide metabolites through tyrosine kinase-mediated pathways, thereby influencing cell signaling and apoptosis. Additionally, its fluorescent properties allow for real-time imaging of cellular interactions and lipid dynamics within membranes.

The synthesis of C12 Nbd-sphingosine, beta-D-lactosyl can be achieved through various methods:

- Chemoenzymatic Synthesis: This method involves using enzymes to facilitate the formation of the lactosyl moiety on the sphingosine backbone. Recent advancements have streamlined this process, allowing for efficient synthesis of complex gangliosides from simpler precursors like lactose and phytosphingosine.

- Chemical Synthesis: Traditional chemical methods may involve multiple steps including protection-deprotection strategies to ensure that reactive groups do not interfere during synthesis.

- One-Step Synthesis: Innovative approaches utilizing AI-powered synthesis planning tools have been developed to predict feasible synthetic routes for C12 Nbd-sphingosine, beta-D-lactosyl, optimizing the process for efficiency and yield.

C12 Nbd-sphingosine, beta-D-lactosyl is widely used in various applications:

- Cell Membrane Studies: Its fluorescent properties make it an excellent probe for studying lipid bilayer dynamics and membrane protein interactions.

- Cancer Research: The compound plays a role in synthesizing ganglioside cancer antigens, which are important for understanding tumor biology and developing therapeutic strategies.

- Biochemical Assays: It is utilized in assays to monitor sphingolipid metabolism and related signaling pathways.

Interaction studies involving C12 Nbd-sphingosine, beta-D-lactosyl focus on its integration into cell membranes and its effects on cellular behavior. It has been shown to interact with various membrane proteins and lipids, influencing their functions. The compound's ability to serve as a fluorescent marker allows researchers to visualize these interactions in live cells, providing insights into membrane dynamics and cellular signaling mechanisms.

C12 Nbd-sphingosine, beta-D-lactosyl shares similarities with several other compounds within the sphingolipid family. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| C6 Nbd-sphingosine | Shorter fatty acid chain | Used primarily as a fluorescent probe in studies |

| Lactosylceramide | Contains ceramide backbone | Involved in cell signaling and recognition |

| Phytosphingosine | Different sphingoid base | Commonly found in plant membranes |

| C12-ceramide | Contains a longer fatty acid chain | Important in apoptosis signaling |

C12 Nbd-sphingosine, beta-D-lactosyl is unique due to its fluorescent labeling capability combined with its role as a sphingolipid probe that allows detailed studies of lipid interactions within biological membranes.